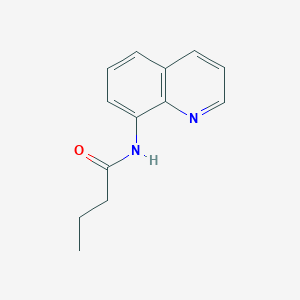

N-quinolin-8-ylbutanamide

Description

The Power of 8-Aminoquinoline (B160924) Derivatives in Directed Functionalization

The 8-aminoquinoline moiety is a cornerstone of directing group chemistry, a strategy that allows for the selective activation of otherwise unreactive C-H bonds. pku.edu.cn This approach has revolutionized synthetic chemistry by offering a more atom-economical and efficient way to construct complex molecules. The nitrogen atom of the quinoline (B57606) ring and the amide nitrogen of the 8-aminoquinoline group can chelate to a metal center, bringing the catalyst into close proximity to specific C-H bonds within the substrate. pku.edu.cn This directed activation enables the introduction of a wide array of functional groups at positions that would be difficult to access through traditional synthetic methods.

The versatility of the 8-aminoquinoline directing group is evident in its successful application in a variety of metal-catalyzed reactions, including those mediated by palladium, cobalt, and ruthenium. nih.govrsc.org These reactions have enabled, for instance, the C5-selective bromination and difluoromethylation of 8-aminoquinoline amides. researcher.life The development of new methods for the functionalization of 8-aminoquinoline compounds is a vibrant area of research, as these derivatives are valuable building blocks for pharmaceuticals and materials. nih.gov

A Tale of Two Scaffolds: Amides and Quinolines in Modern Organic Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and functional materials. nih.govresearchgate.net Its derivatives are known to possess a broad spectrum of pharmacological activities. researcher.life The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the therapeutic profiles of these compounds. researcher.life

Similarly, the amide bond is a fundamental linkage in chemistry and biology. In the context of N-quinolin-8-ylbutanamide, the amide group is not merely a linker; it plays an active role in directing chemical reactions. The ability to form stable complexes with transition metals is a key feature of the 8-aminoquinoline amide unit, which can enhance the biological and synthetic utility of the target molecules. mdpi.com The combination of the quinoline and amide scaffolds in this compound creates a molecule with a rich chemical reactivity and a high potential for diverse applications.

Charting the Future: Research Gaps and New Horizons in this compound Chemistry

While significant progress has been made in understanding and utilizing this compound and its derivatives in C-H activation, several avenues for future research remain open. A primary area of investigation is the development of new strategies for the removal of the 8-aminoquinoline directing group under mild conditions, which is a crucial step for the practical application of these methods in synthesis. researchgate.net

Furthermore, the exploration of this compound in a broader range of chemical transformations beyond C-H activation could unveil novel reactivity and synthetic applications. For instance, its potential as a ligand for new catalytic systems or as a building block for functional materials has not been fully explored. The synthesis and evaluation of this compound derivatives with extended conjugation or specific electronic properties could lead to the discovery of new fluorescent probes or electronic materials. nih.gov Additionally, a deeper investigation into the mechanism of the reactions involving this compound, for example through computational studies, could provide valuable insights for the design of more efficient and selective catalysts. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

N-quinolin-8-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-5-12(16)15-11-8-3-6-10-7-4-9-14-13(10)11/h3-4,6-9H,2,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNNWQPSVSXNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for N Quinolin 8 Ylbutanamide and Its Derivatives

Directed C-H Functionalization Approaches

Directed C-H functionalization has emerged as a paramount strategy for the efficient and selective synthesis of complex molecules from simple, ubiquitous C-H bonds. snnu.edu.cn This approach utilizes a coordinating group, known as a directing group, which is covalently attached to the substrate. This group chelates to a transition metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization with high regioselectivity. snnu.edu.cnacs.org In the context of N-quinolin-8-ylbutanamide, the 8-aminoquinoline (B160924) moiety serves as a powerful and widely used directing group for the functionalization of both sp³ C-H bonds on the aliphatic butanamide chain and sp² C-H bonds on the quinoline (B57606) ring. semanticscholar.orgnih.govresearchgate.net

Regioselective C(sp³)-H Functionalization

The aliphatic butanamide chain of this compound presents multiple C(sp³)-H bonds, the selective activation of which is a significant challenge in synthetic chemistry. acs.orgfigshare.com The use of the 8-aminoquinoline directing group has enabled remarkable control over the site of functionalization, allowing for reactions to occur at positions distal from the amide bond. researchgate.net

The functionalization of the β-C(sp³)-H bond, which involves the formation of a five-membered metallacycle intermediate, is a well-established process. nih.gov Palladium-catalyzed reactions have been particularly successful in achieving this transformation. For instance, the arylation of unactivated β-C(sp³)-H bonds in alkyl carboxamides, using the 8-aminoquinoline auxiliary, has been demonstrated with high efficiency. nih.govacs.org These reactions typically employ a palladium catalyst, an oxidant, and an arylating agent, such as an aryl iodide. nih.gov The development of chiral ligands in conjunction with modified quinoline auxiliaries has even enabled enantioselective β-C(sp³)-H functionalization, providing access to chiral building blocks. nih.govnih.govacs.org

| Catalyst/Ligand System | Coupling Partner | Functionalization | Key Feature |

| Pd(OAc)₂ / BINOL Ligand | Aryl Iodides | Enantioselective Arylation | Utilizes a C₅-iodinated 8-aminoquinoline auxiliary to achieve high enantiocontrol. nih.govacs.org |

| Pd(OAc)₂ | Diaryliodonium Salts | Arylation | Directed by an oxime-ether group, demonstrating versatility beyond the aminoquinoline auxiliary. nih.gov |

| Palladium Catalyst | Arylsilanes | Arylation | Employs a p-CF₃C₆F₄ amide auxiliary. nih.gov |

Achieving functionalization at the γ-C(sp³)-H position is more challenging as it requires the formation of a larger and often less stable six-membered metallacycle. researchgate.netresearchgate.net Despite this, significant progress has been made. Palladium(II)-catalyzed alkynylation of the unactivated γ-C(sp³)-H bond of various alkyl amides, including those with the 8-aminoquinoline directing group, has been successfully developed. researchgate.netrsc.org This method allows for the introduction of an alkyne moiety at the terminal methyl group of the butanamide chain. Similarly, γ-C(sp³)-H arylation of free primary amines has been achieved using a transient directing group strategy, highlighting the ongoing innovation in this field. nih.gov These reactions expand the toolkit for late-stage modification of aliphatic chains. researchgate.net

| Catalyst System | Coupling Partner | Functionalization | Substrate Scope |

| Pd(OAc)₂ | Bromoalkynes | Alkynylation | Linear and cyclic alkyl amides, amino acids. researchgate.netrsc.org |

| Pd(OAc)₂ / Transient Directing Group | Aryl Iodides | Arylation | Free primary aliphatic amines. nih.gov |

| Palladium Catalyst / Ligand | Aryl Iodides | Arylation | Aliphatic carboxylic acids without an exogenous directing group. researchgate.net |

C(sp²)-H Functionalization

The quinoline ring of this compound contains several C(sp²)-H bonds that can be targeted for functionalization. The directing group, attached at the C8 position, can guide reactions to other positions on the quinoline core. rsc.orgmdpi.com While ortho-functionalization (at the C7 position) is common, remote functionalization at positions like C5 has also been achieved. researchgate.net For example, a ruthenium(II)-catalyzed remote C5-alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides has been reported. researchgate.net This demonstrates that the directing group can facilitate reactions beyond the proximate C-H bonds, enabling access to a wider range of substituted quinoline derivatives. nih.gov The choice of metal catalyst (e.g., rhodium, palladium, copper) and reaction conditions plays a crucial role in determining the site of functionalization on the quinoline ring. mdpi.comnih.gov

Bidentate Directing Group Strategies (e.g., 8-aminoquinoline auxiliary)

The success of the aforementioned C-H functionalization reactions hinges on the use of bidentate directing groups, with the 8-aminoquinoline auxiliary being a prime example. acs.orgsemanticscholar.orgnih.gov This group functions by forming a stable chelate with the transition metal catalyst through its two nitrogen atoms (the quinoline nitrogen and the amide nitrogen). semanticscholar.orgresearchgate.net This chelation brings the metal center into close proximity to the C-H bonds of the substrate, leading to the formation of a cyclometalated intermediate. snnu.edu.cnacs.org This pre-coordination significantly lowers the activation energy for C-H bond cleavage, making the reaction more efficient and selective. acs.orgfigshare.com The robustness of the 8-aminoquinoline amide bond and its effectiveness across a wide range of metal-catalyzed reactions have made it one of the most powerful directing groups in C-H activation chemistry. semanticscholar.orgnih.govresearchgate.net

The structural rigidity of the complex formed between the 8-aminoquinoline directing group and the metal catalyst is the primary determinant of the reaction's regio- and stereoselectivity. acs.orgacs.org For C(sp³)-H functionalization, the reaction proceeds via a cyclometalated intermediate. The formation of a thermodynamically favored five-membered palladacycle typically directs functionalization to the β-position. nih.gov Conversely, γ-functionalization requires the formation of a six-membered ring, which can be favored under specific conditions or with substrates where β-activation is disfavored. researchgate.netresearchgate.net

The directing group also exerts a strong influence on stereoselectivity. In reactions involving prochiral C-H bonds, the conformation of the metallacycle intermediate can dictate the stereochemical outcome. nih.gov By designing chiral directing groups or using chiral ligands that coordinate to the metal center, chemists can control the facial selectivity of the C-H activation step. nih.govacs.org For instance, the use of C₅-substituted 8-aminoquinoline auxiliaries in conjunction with chiral ligands like BINOL has enabled highly enantioselective palladium-catalyzed arylations of β-C(sp³)-H bonds. nih.govacs.org This demonstrates that subtle modifications to the directing group can have a profound impact on the stereochemical course of the reaction.

Directing Group Installation and Removal Strategies

The utility of 8-aminoquinoline as a directing group is contingent upon both its efficient installation and its subsequent removal after the desired chemical transformation has been accomplished. worktribe.comnih.gov

Installation: The this compound scaffold is typically synthesized through a standard amidation reaction between 8-aminoquinoline and butanoyl chloride or a related activated carboxylic acid derivative. This process forms the stable amide bond that connects the directing group to the aliphatic substrate.

Removal: While the amide bond is robust, its cleavage is necessary to liberate the functionalized carboxylic acid or its derivative. The most common method for removing the 8-aminoquinoline auxiliary is through solvolysis under harsh conditions, such as using concentrated hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) in water or alcoholic solvents at high temperatures (100–130°C). sci-hub.se These conditions, however, can be detrimental to sensitive functional groups within the molecule. sci-hub.se The stability of the amide bond presents a significant challenge, and in some cases, particularly with sterically hindered substrates, removal can fail entirely. sci-hub.se Researchers continue to explore milder and more versatile strategies to overcome this limitation, aiming to broaden the applicability of this powerful directing group in complex molecule synthesis. nih.govoduillgroup.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is the cornerstone of modern synthetic chemistry, providing efficient pathways to construct complex molecular architectures. nih.govmdpi.comnih.gov In the context of this compound, these catalysts, particularly palladium complexes, are instrumental in activating and functionalizing otherwise inert C-H bonds. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysts are exceptionally versatile and have been extensively used for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.comorganic-chemistry.org For substrates like this compound, the 8-aminoquinoline directing group coordinates to the palladium center, bringing it into close proximity with specific C-H bonds on the aliphatic chain and enabling regioselective functionalization. researchgate.netnih.gov

C-O Bond Activation

While direct C-H activation is the primary application for this substrate, palladium catalysis is also renowned for its ability to activate C-O bonds, particularly in phenols and their derivatives. nih.gov This type of activation can be relevant in the synthesis of more complex derivatives where a C-O bond on an aryl or other coupling partner is targeted. For instance, palladium catalysts in conjunction with specific ligands can cleave robust C-O bonds in aryl sulfonates, enabling cross-coupling reactions. nih.gov Though not a direct functionalization of the this compound itself, this methodology is crucial for preparing the coupling partners used in its subsequent arylation or alkylation.

Anti-Michael-Type Hydroamination

A recent development has shown that palladium catalysts can facilitate an anti-Michael-type hydroamination of N-(quinolin-8-yl)acrylamide, a derivative of the parent compound. researchgate.netnih.gov In this reaction, a nucleophile, such as a 2-pyridone, adds to the α-position of the acrylamide, which is the reverse of the regioselectivity seen in traditional Michael additions. researchgate.netnih.gov This palladium-catalyzed process enables the formation of N-substituted 2-pyridone carboxamides with yields ranging from 10% to 80%. nih.gov Mechanistic studies suggest the reaction proceeds through the direct addition of the 2-pyridone's nitrogen atom to the alkene, a pathway distinct from other potential mechanisms like O-to-N alkyl migration. nih.gov

Alkylation Reactions (e.g., γ-alkylation)

Palladium-catalyzed C(sp³)–H alkylation enables the introduction of alkyl groups at specific positions on the aliphatic chain. While γ-alkylation is a known transformation for related systems, directing group-mediated C-H activation typically favors the formation of a five- or six-membered metallacycle intermediate. For this compound, this sterically and electronically favors activation at the β- or γ-position. For instance, palladium-catalyzed nitration of 8-methylquinolines, a related structure, occurs at the sp³ C-H bond of the methyl group, demonstrating the catalyst's ability to functionalize alkyl chains. researchgate.netresearchgate.net The reaction of N-propionyl-8-aminoquinoline with 2-methyliodopropane in the presence of a palladium catalyst demonstrates the feasibility of alkylating the terminal methyl (γ) position. nih.gov

Arylation Reactions (e.g., β-arylation)

The β-arylation of carboxylic acid derivatives is a hallmark application of the 8-aminoquinoline directing group. nih.gov Using a palladium acetate (B1210297) catalyst, this compound can react with various aryl iodides to selectively introduce an aryl group at the β-position of the butanamide chain. nih.govnih.gov The reaction is highly regioselective for the secondary sp³ C-H bond at the β-position. nih.gov Both electron-rich and electron-poor aryl iodides can be used effectively, leading to good yields of the arylated products. nih.gov This methodology provides a powerful tool for elaborating the core structure of the butanamide. nih.gov

Data Tables

Table 1: Palladium-Catalyzed β-Arylation of this compound Derivatives This table presents representative examples of the β-arylation reaction.

| Entry | Aryl Iodide | Base | Solvent | Yield |

| 1 | 4-iodoanisole | Cs₃PO₄ | t-amyl alcohol | Good |

| 2 | 4-iodonitrobenzene | Cs₃PO₄ | t-amyl alcohol | Good |

| 3 | p-methoxyiodobenzene | Cs₃PO₄ | t-amyl alcohol | N/A |

Data sourced from studies on auxiliary-directed, palladium-catalyzed β-arylation of carboxylic acid derivatives. nih.gov

Table 2: Palladium-Catalyzed anti-Michael-Type Hydroamination This table shows the scope of the hydroamination reaction with N-(quinolin-8-yl)acrylamide and 2-pyridones.

| Entry | 2-Pyridone Substrate | Catalyst | Yield |

| 1 | 2-Pyridone | Pd(OAc)₂ | 10-80% |

| 2 | Substituted 2-Pyridones | Pd(OAc)₂ | 10-80% |

Data sourced from research on the palladium-catalyzed anti-Michael-type hydroamination of N-(quinolin-8-yl)acrylamide. researchgate.netnih.gov

Cyanomethylation

Cyanomethylation has been demonstrated as a viable method for the functionalization of N-quinolin-8-yl amide derivatives. Research has shown that the cyanomethylation of 8-aminoquinoline amides can be achieved without the use of metal catalysts. In one such approach, tert-butyl benzoperoxoate (TBPB) is employed as an oxidant. This method demonstrates broad tolerance for a range of substituents on the 8-aminoquinoline amides, with both electronic effects and steric hindrance from the substituents having minimal impact on the product yields, which range from 50–84%. mdpi.com The amide functionality is crucial for the success of this reaction. mdpi.com

The proposed mechanism involves the thermal homolytic scission of TBPB to generate tert-butoxy (B1229062) and benzoate (B1203000) radicals. These radicals then abstract a hydrogen atom from acetonitrile (B52724), which serves as both the reactant and solvent, to produce a cyanomethyl radical. This radical then proceeds to functionalize the amide substrate. mdpi.com

Copper-Catalyzed/Promoted Reactions

Copper catalysis has proven to be a versatile and powerful tool for the synthesis and functionalization of this compound and its analogues. The utility of copper in these transformations stems from its ability to mediate a variety of coupling and amination reactions with high efficiency and selectivity.

Copper-mediated cross-dehydrogenative coupling (CDC) represents a potent strategy for forming C-C bonds by activating two different C-H bonds. This methodology has been successfully applied to the synthesis of N-(quinolin-8-ylmethyl)amide adducts. The versatility of the copper-mediated CDC strategy is highlighted by its application in coupling benzamides with other partners, demonstrating its substrate-dependent reactivity. beilstein-journals.org

In a different approach, a highly selective remote C(sp³)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position has been developed under microwave irradiation. This benzoyl peroxide (BPO)-promoted cross-dehydrogenative coupling occurs without a transition-metal catalyst, smoothly generating the corresponding 5-acetonated N-(quinolin-8-yl)amides in good yields. This transformation is operationally simple, rapid, and scalable. dntb.gov.ua

The 8-aminoquinoline directing group has been instrumental in facilitating copper-catalyzed intramolecular C-H amination reactions. N-quinolin-8-yl substituted amides can be transformed into lactams through a C–H amidation process. nih.gov This reaction is typically catalyzed by Cu(OAc)₂ with a base such as Ag₂CO₃. The quinoline auxiliary acts as a bidentate ligand, coordinating to the copper catalyst and facilitating the bond cleavage and formation steps necessary for the cyclization. nih.gov In some instances, C(sp²)–H bonds can also undergo amidation, leading to the formation of indolinone products. beilstein-journals.org

A novel copper(I)-catalyzed carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform (B151607) has been developed to synthesize 4-(2,2,2-trichloroethyl)-β-lactams. This reaction proceeds in the presence of di-t-butyl peroxide and is believed to occur via a free radical mechanism involving a Cu(I)/Cu(II)/Cu(III) catalytic cycle. This method is compatible with various mono-substituted N-(quinolin-8-yl)but-3-enamide derivatives, affording the corresponding β-lactam products in moderate to good yields. nih.gov

Table 1: Substrate Scope for Copper-Catalyzed Carboamination of N-(quinolin-8-yl)but-3-enamide Derivatives nih.gov

| Entry | Substituent at α-position | Product | Yield (%) |

| 1 | H | 2a | 78 |

| 2 | Methyl | 2b | 75 |

| 3 | Ethyl | 2c | 72 |

| 4 | n-Propyl | 2d | 68 |

| 5 | n-Butyl | 2e | 65 |

| 6 | Isopropyl | 2f | 61 |

| 7 | Cyclopropyl | 2g | 70 |

| 8 | Benzyl | 2h | 63 |

| 9 | 4-Methylbenzyl | 2i | 66 |

| 10 | 4-Methoxybenzyl | 2j | 62 |

| 11 | 4-Fluorobenzyl | 2k | 60 |

| 12 | 4-Chlorobenzyl | 2l | 58 |

| 13 | 4-Bromobenzyl | 2m | 55 |

| 14 | Dimethyl (α,α) | 2n | 43 |

Reaction conditions: N-(quinolin-8-yl)but-3-enamide derivative (0.2 mmol), Cu(CH₃CN)₄PF₆ (10 mol%), DTBP (3.0 equiv.), CHCl₃ (2.0 mL), 110 °C, 6 h, in air.

Bimetallic catalytic systems, particularly those combining palladium and copper, offer synergistic effects that can lead to enhanced reactivity and selectivity. These systems have been employed for the regio- and stereoselective synthesis of (E)-3-arylmethyleneisoindolin-1-ones through a one-pot C-C/C-N bond-forming sequence between amides and styrenes. This approach provides facile access to a diverse range of these compounds from readily available starting materials under mild, aerobic conditions with good functional group tolerance and high selectivity. researchgate.net The synergy between palladium and copper is crucial for the efficiency of these transformations, where copper often facilitates a key transmetalation step to the palladium center. mdpi.com

Nickel-Catalyzed Reactions

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as an attractive catalyst for C-H functionalization reactions. Nickel-catalyzed reactions have been successfully applied to the direct alkylation of C-H bonds in benzamides and acrylamides that feature the 8-aminoquinoline moiety as a bidentate directing group. nih.gov This method allows for the ortho-alkylation of benzamides with a variety of unactivated alkyl halides, demonstrating high functional group compatibility. nih.govmdpi.com For meta-substituted aromatic amides, the reaction proceeds with high selectivity at the less sterically hindered C-H bond. nih.gov The N,N-bidentate nature of the 8-aminoquinoline directing group is crucial for the efficiency of this nickel-catalyzed C-H bond alkylation. mdpi.com

Table 2: Nickel-Catalyzed Ortho-Alkylation of N-(quinolin-8-yl)benzamide with Alkyl Bromides nih.govmdpi.com

| Entry | Alkyl Bromide | Product | Yield (%) |

| 1 | 1-Bromobutane | Ortho-butylated product | 85 |

| 2 | 1-Bromohexane | Ortho-hexylated product | 82 |

| 3 | 1-Bromo-3-phenylpropane | Ortho-(3-phenylpropyl)ated product | 78 |

| 4 | 1-Bromo-4-fluorobenzene | Not reported | - |

| 5 | Ethyl bromoacetate | Ortho-(ethoxycarbonylmethyl)ated product | 75 |

| 6 | 1-Bromoadamantane | Ortho-adamantylated product | 65 |

General reaction conditions: N-(quinolin-8-yl)benzamide, alkyl bromide, Ni(OTf)₂/PPh₃ catalyst, Na₂CO₃ base, in a suitable solvent at elevated temperature.

Stereoselective and Regioselective Synthesis of this compound Derivatives

The development of stereoselective and regioselective methods for the synthesis of this compound derivatives is of paramount importance for accessing molecules with precisely controlled three-dimensional structures and substitution patterns.

Regioselective functionalization of the quinoline ring in N-(quinolin-8-yl) amides has been achieved with high precision. For instance, a copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides as the bromine source has been developed. This reaction proceeds efficiently in dimethyl sulfoxide (B87167) (DMSO) under air and does not require an external oxidant. The method exhibits excellent site selectivity, a broad substrate scope, and provides the C5-brominated products in good to excellent yields.

In the realm of stereoselective synthesis, a Pd(II)/Cu(II)-catalyzed approach has been reported for the regio- and stereoselective synthesis of (E)-3-arylmethyleneisoindolin-1-ones from amides and styrenes. This method demonstrates control over the geometry of the newly formed double bond. researchgate.net Furthermore, the previously mentioned copper(I)-catalyzed carboamination of 8-aminoquinoline-oriented buteneamides to form β-lactams involves the creation of new stereocenters, offering a pathway to chiral derivatives. nih.gov

Diastereoselective Transformations

The directing capacity of the 8-aminoquinoline group has been effectively utilized to control diastereoselectivity in C-H functionalization reactions. A notable example is the palladium-catalyzed β-(hetero)arylation of a 7-oxabicyclo[2.2.1]heptane framework, which proceeds with complete diastereoselectivity. researchgate.net In this transformation, the quinolinyl amide group directs the palladium catalyst to the β-C-H bond on the strained bicyclic system, leading to the formation of the arylated product as a single diastereomer. researchgate.net This high level of stereochemical control is attributed to the rigid conformation of the substrate-catalyst complex, which ensures the incoming aryl group adds to a specific face of the molecule.

Control of Regioselectivity through Directing Groups and Catalysis

The primary synthetic utility of the N-quinolin-8-ylamide group lies in its function as a directing group to enforce regioselectivity in C-H activation. mdpi.com By chelating to a metal catalyst, it positions the catalytic center in close proximity to specific C-H bonds, enabling functionalization at sites that would be inaccessible through conventional methods. mdpi.comnih.gov The choice of metal catalyst and reaction conditions allows for remarkable control over the site of reaction, both on the quinoline ring itself and on the aliphatic chain of the butanamide.

The 8-aminoquinoline amide acts as a bidentate auxiliary, coordinating with transition metals like palladium, copper, ruthenium, rhodium, and iron to facilitate C-H activation. nih.govresearchgate.netresearchgate.netmdpi.com This chelation assistance is crucial for achieving high regioselectivity. For instance, palladium catalysis is widely used for the arylation of secondary C-H bonds at the β-position of the alkyl chain in substrates like this compound. nih.gov

Different catalytic systems can target distinct positions. Ruthenium(II) catalysts have been employed for the remote C-5 alkylation of the quinoline ring. researchgate.net In contrast, copper(I)-catalyzed reactions can selectively introduce a sulfonyl group at the C-5 position. researchgate.net Furthermore, iron(III) nitrate (B79036) not only acts as a promoter but also as the nitro source for the regioselective nitration at the C-5 position of 8-aminoquinoline amides. nih.gov By altering the catalyst to copper(II) chloride, a bisnitration can be achieved, yielding the 5,7-dinitro derivative. nih.gov

This directing group strategy has been applied to a wide range of transformations, including arylations, alkylations, alkynylations, cyanomethylation, nitration, and sulfonylation, demonstrating its broad utility in organic synthesis. nih.govnih.govresearchgate.net

| Catalyst System | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|

| Palladium(II) Acetate | Arylation | β-C(sp³) of amide chain | nih.gov |

| Ruthenium(II) | Alkylation | C-5 of quinoline ring | researchgate.net |

| Copper(I) | Sulfonylation | C-5 of quinoline ring | researchgate.net |

| Fe(NO₃)₃·9H₂O | Mononitration | C-5 of quinoline ring | nih.gov |

| CuCl₂·2H₂O | Bisnitration | C-5 and C-7 of quinoline ring | nih.gov |

| Palladium(II) Pivalate / Cu(O₂CnPr)₂ | Cyanomethylation | γ-C(sp³) of amide chain | nih.gov |

Isotopic Labeling Strategies for Mechanistic Probes

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating the mechanisms of transition metal-catalyzed C-H activation reactions involving this compound and its derivatives. sci-hub.se These studies provide critical insights into the reversibility of C-H bond cleavage and help identify the rate-determining step of the catalytic cycle.

In the palladium-catalyzed cyanomethylation of N-(quinolin-8-yl)butanamide derivatives, deuterium labeling experiments have been instrumental. nih.gov When a deuterium-labeled amide was used, no significant H/D exchange was observed, indicating that the cleavage of the aliphatic sp³ C-H bond is an irreversible step under the reaction conditions. nih.gov Furthermore, by comparing the reaction rates of deuterated and non-deuterated acetonitrile, a primary kinetic isotope effect was observed for the acetonitrile C-H bond cleavage, suggesting this step is rate-limiting. nih.gov

Similarly, in a copper-promoted cross-dehydrogenative coupling reaction, deuterium-labeling experiments revealed that the cleavage of the sp³ C-H bond on the amide is irreversible but not the rate-determining step of the process. researchgate.net Mechanistic investigations for ruthenium-catalyzed C-5 alkylation of the quinoline ring have also been supported by deuterium labeling studies, confirming that the reaction proceeds via an aromatic C-H activation pathway. researchgate.net

| Reaction Type | Catalyst | Isotopic Label | Key Mechanistic Finding | Reference |

|---|---|---|---|---|

| Cyanomethylation | Palladium | Deuterium | sp³ C-H bond cleavage is irreversible; acetonitrile C-H cleavage is rate-limiting. | nih.gov |

| Cross-Dehydrogenative Coupling | Copper | Deuterium | sp³ C-H bond cleavage is irreversible but not the rate-determining step. | researchgate.net |

| Remote C-5 Alkylation | Ruthenium | Deuterium | Confirmed the reaction proceeds via aromatic C-H activation. | researchgate.net |

| Aminohydroxylation | Palladium | ¹⁸O₂ | Used to trace the origin of oxygen atoms in the product. | nih.gov |

Mechanistic Investigations of N Quinolin 8 Ylbutanamide Reactivity

Pathways of C-H Activation

The critical step of C-H bond cleavage, guided by the 8-aminoquinoline (B160924) moiety of N-quinolin-8-ylbutanamide, is understood to proceed through specific, well-defined pathways. The interaction between the substrate, the metal catalyst, and other reagents dictates the operative mechanism, with the Concerted Metalation-Deprotonation (CMD) pathway being the most widely accepted for many systems.

The Concerted Metalation-Deprotonation (CMD) mechanism is a prominent pathway for C-H activation reactions involving this compound, particularly with late transition metals like palladium(II). wikipedia.orgpanchakotmv.ac.in In this pathway, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single, concerted transition state. wikipedia.org This process is typically facilitated by an external or internal base, such as an acetate (B1210297) or carbonate anion, which abstracts the proton simultaneously as the metal center coordinates with the carbon. wikipedia.orgpanchakotmv.ac.in

The reaction is initiated by the coordination of the bidentate 8-aminoquinoline group to the metal center. This chelation brings the metal catalyst into close proximity to the target C-H bond. nih.gov The CMD transition state is characterized as a six-membered cyclic structure involving the metal, the carbon and hydrogen atoms of the substrate, and the assisting base (e.g., acetate). panchakotmv.ac.innih.gov Computational and experimental studies have shown that this pathway is often lower in energy compared to other potential mechanisms like oxidative addition, especially for high-valent metal centers such as Pd(II), Pd(III), and Pd(IV). wikipedia.orgnih.gov

Following C-H activation, a stable cyclometalated intermediate is formed. This species is a cornerstone of the catalytic cycle in reactions directed by the 8-aminoquinoline group. acs.orgnih.gov The formation of this five- or six-membered metallacycle is a key feature that enables the high regioselectivity observed in these transformations. acs.org The robustness of the N,N-bidentate chelation provided by the 8-aminoquinoline auxiliary stabilizes the resulting organometallic intermediate. mdpi.com

Rate-Determining Steps and Kinetic Studies

Identifying the slowest step in the catalytic cycle, known as the rate-determining step (RDS), is fundamental to understanding and optimizing a reaction. For C-H functionalization reactions involving this compound, the RDS can vary depending on the specific metal catalyst, coupling partners, and reaction conditions. Kinetic studies, particularly the analysis of reaction rates and kinetic isotope effects, are the primary tools for elucidating the RDS. nih.gov

In some systems, the initial C-H bond cleavage is the rate-determining step. This is often the case when a strong C-H bond is being broken and this step has the highest activation energy barrier in the catalytic cycle. However, in other instances, steps subsequent to C-H activation, such as oxidative addition of the coupling partner or the final C-C bond-forming reductive elimination, can be rate-limiting. researchgate.net For example, computational studies on related N-(quinolin-8-yl)-benzamide couplings have suggested that the C–C coupling step, rather than the C-H activation, is rate-determining. researchgate.net The specific nature of the reactants and additives can shift the RDS; for example, the concentration and nature of the base or other ligands can influence the relative rates of different elementary steps.

Kinetic Isotope Effect (KIE) studies are a powerful method for probing the nature of the rate-determining step, specifically for determining if a C-H bond is broken during this step. researchgate.net The experiment involves comparing the reaction rate of the normal substrate with that of a substrate where the specific hydrogen atom undergoing activation is replaced by its heavier isotope, deuterium (B1214612) (D). A primary KIE, expressed as the ratio of the rate constants (kH/kD), with a value significantly greater than 1 (typically in the range of 2-7) indicates that the C-H bond is being cleaved in the rate-determining step of the reaction. nih.gov

For reactions involving 8-aminoquinoline amides, KIE experiments have been instrumental in elucidating the mechanism. The observation of a large primary KIE provides strong support for the C-H cleavage being the RDS. However, a small KIE value (kH/kD ≈ 1) does not necessarily rule out C-H cleavage before the RDS. It may suggest that the C-H activation is a rapid and reversible step that occurs before a slower, subsequent step in the cycle. rsc.org In some cases, a small KIE value (e.g., 1.28) could imply that the C-H activation is only partially rate-limiting, or that a pre-activation step, such as the formation of an agostic interaction, is the true rate-limiting event. nih.govrsc.org

Table 1: Representative Kinetic Isotope Effect (KIE) Values in C-H Activation Studies

| Catalyst System | Substrate Type | Observed KIE (kH/kD) | Inferred Rate-Limiting Step | Reference |

|---|---|---|---|---|

| Pd(III) Complex | Neophyl Group | 1.28 | Partially rate-limiting C–H activation or pre-activation step | nih.gov |

| Phase-Transfer Halogenation | Alkanes | 4-5 | Hydrogen abstraction | nih.gov |

Elucidation of Reaction Channels and Intermediates

The complete reaction pathway for the functionalization of this compound involves a sequence of well-defined intermediates and elementary steps. Elucidating these reaction channels is accomplished by combining kinetic data, isotopic labeling studies, computational modeling, and the isolation and characterization of key intermediates. nih.govmdpi.com

The catalytic cycle generally begins with the formation of an initial complex where the 8-aminoquinoline directing group coordinates to the metal catalyst. nih.gov This is followed by the pivotal C-H activation step, which, as discussed, typically proceeds via a CMD mechanism to form a stable cyclometalated intermediate. wikipedia.orgnih.gov This organometallic species is central to the reaction and its structure has been confirmed by techniques such as X-ray crystallography in analogous systems. mdpi.comnih.gov

β-O Elimination

While direct studies on β-O elimination specifically for this compound are not extensively documented, the principles of this fundamental organometallic reaction pathway are well-established and can be inferred for reactions involving this substrate. β-hydride elimination is a common decomposition pathway for organopalladium intermediates. In the context of reactions directed by the N-quinolin-8-yl group, a hypothetical scenario for a β-O elimination could occur if an oxygen-containing functional group were present at the β-position of the alkyl chain relative to a palladium center.

Consider a palladacycle intermediate formed during a C-H activation reaction. If this intermediate undergoes further reaction to introduce an alkoxy group at the β-position of the butanamide chain, a β-O elimination could potentially occur. This process would involve the abstraction of the oxygen-containing group by the palladium center and the formation of a carbon-carbon double bond, leading to an unsaturated amide product. The feasibility of this pathway would be highly dependent on the specific reaction conditions, including the nature of the palladium catalyst, ligands, and the presence of oxidants or bases.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for β-O Elimination

| Experiment | Substrate | kH/kD | Plausible Interpretation |

| 1 | N-quinolin-8-yl-(β-deutero)butanamide derivative | 2.5 - 4.0 | Indicates that the C-H(D) bond is broken in the rate-determining step, consistent with a concerted β-elimination mechanism. |

| 2 | This compound derivative (unlabeled) | 1.0 | Suggests that C-H bond cleavage is not the rate-determining step of the overall reaction. |

This table presents hypothetical data to illustrate the principles of KIE studies in mechanistic elucidation.

Nucleo-palladation Processes

Nucleo-palladation is a key step in a variety of palladium-catalyzed reactions, particularly those involving the functionalization of alkenes. In the context of this compound, this process would typically involve the intramolecular attack of the amide nitrogen or another nucleophile onto a palladium-activated alkene. The quinoline (B57606) nitrogen and the amide oxygen can act as a bidentate directing group, forming a stable five-membered palladacycle. This pre-coordination brings the palladium catalyst in close proximity to the desired reaction site.

Following coordination, if an external alkene is introduced, a nucleo-palladation event can occur. This involves the insertion of the alkene into the palladium-nitrogen bond of the palladacycle. This step is often stereospecific, with the mode of addition (syn or anti) being influenced by the ligand environment around the palladium center. The resulting organopalladium intermediate can then undergo further transformations, such as reductive elimination or β-hydride elimination, to afford the final product. The efficiency and regioselectivity of the nucleo-palladation are critically influenced by the electronic and steric properties of both the substrate and the catalyst.

Metal Migration Pathways (e.g., Pd migration)

Palladium migration, often referred to as "chain-walking" or 1,4-Pd migration, is a fascinating mechanistic pathway that allows for the functionalization of C-H bonds remote from the initial coordination site. In reactions involving this compound, the initial C-H activation typically occurs at the ortho-position of the quinoline ring due to the directing effect of the amide. However, under certain conditions, the palladium center can migrate along the hydrocarbon chain.

This migration is thought to proceed through a series of β-hydride elimination and re-insertion steps. For this compound, a 1,4-palladium migration could potentially move the palladium from the quinoline ring to the butanamide side chain, enabling C-H functionalization at the γ or δ positions. The likelihood of such a migration depends on several factors, including the flexibility of the alkyl chain, the presence of suitable C-H bonds for activation, and the electronic properties of the palladium catalyst. Additives and ligands can play a crucial role in promoting or suppressing these migration pathways.

Table 2: Influence of Ligands on Regioselectivity in a Hypothetical C-H Functionalization

| Ligand | Product Ratio (Ortho:Remote) | Plausible Role of Ligand |

| None | 95:5 | Favors proximal C-H activation due to chelation control. |

| Monodentate Phosphine (e.g., PPh₃) | 80:20 | May facilitate dissociation and re-coordination, allowing for limited migration. |

| Bulky Bidentate Phosphine (e.g., Xantphos) | 60:40 | The wider bite angle might promote the formation of intermediates conducive to palladium migration. |

This table presents hypothetical data to illustrate how ligands can influence metal migration.

Ruling out Competing Pathways (e.g., dehydrogenation/1,4-addition)

In many palladium-catalyzed reactions, multiple mechanistic pathways can be plausible, and it is essential to perform control experiments to rule out competing possibilities. For instance, in a reaction that appears to be a direct C-H functionalization, one must consider the possibility of an alternative pathway involving dehydrogenation followed by a 1,4-addition (Michael addition).

In the case of this compound, a dehydrogenation pathway would involve the formation of an α,β-unsaturated butanamide intermediate. This could then undergo a 1,4-conjugate addition with a nucleophile to give the final product. To distinguish this from a direct C-H activation/functionalization pathway, several experiments can be conducted:

Deuterium Labeling Studies: The reaction can be run with a deuterated substrate. The position and extent of deuterium incorporation in the product can provide insights into the mechanism.

Kinetic Studies: The reaction rates under different conditions can be compared to see if they are consistent with the proposed mechanism.

Influence of Ligands and Additives on Reaction Mechanism

Ligands and additives play a pivotal role in modulating the reactivity and selectivity of palladium-catalyzed reactions involving this compound. Their influence extends to nearly every step of the catalytic cycle, from the initial C-H activation to the final product-forming step.

Ligands: Phosphine ligands, N-heterocyclic carbenes (NHCs), and other coordinating species can alter the steric and electronic environment around the palladium center.

Steric Bulk: Bulky ligands can promote reductive elimination and prevent catalyst decomposition. They can also influence regioselectivity by sterically blocking certain reaction sites.

Electronic Properties: Electron-donating ligands can increase the electron density on the palladium, making it more reactive in oxidative addition steps. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the palladium, which can be beneficial for nucleophilic attack on coordinated substrates.

Additives: A wide range of additives, including acids, bases, and oxidants, are often crucial for the success of these reactions.

Acids/Bases: These can act as co-catalysts or promoters. For example, a carboxylate additive can facilitate the C-H activation step by acting as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism.

Oxidants: In oxidative C-H functionalization reactions, an oxidant is required to regenerate the active Pd(II) or Pd(III) catalyst from a lower oxidation state intermediate. The choice of oxidant can significantly impact the reaction outcome and can sometimes participate directly in the product-forming step.

Table 3: Effect of Additives on a Hypothetical C-H Arylation of this compound

| Additive | Yield (%) | Plausible Role of Additive |

| None | <5 | Indicates the necessity of an additive for catalytic turnover or activation. |

| Acetic Acid | 75 | May act as a proton shuttle in the C-H activation step. |

| Silver Acetate | 90 | Can act as both an oxidant and a source of the acetate ligand, facilitating the CMD pathway. |

| Benzoquinone | 65 | Acts as an oxidant to regenerate the active palladium catalyst. |

This table presents hypothetical data to illustrate the significant impact of additives on reaction efficiency.

Computational Chemistry Approaches to N Quinolin 8 Ylbutanamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. DFT studies would be invaluable in understanding the intrinsic properties of N-quinolin-8-ylbutanamide.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states and the elucidation of reaction mechanisms. For this compound, DFT could be used to explore its synthesis, degradation pathways, or its reactions with other chemical entities. Such studies would involve locating the transition state structures connecting reactants to products and calculating the associated activation energies. Despite the utility of this approach, there are no specific studies in the scientific literature detailing the reaction mechanisms and transition states of this compound using DFT.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products (regioisomers or stereoisomers). DFT calculations can predict the likely outcome of such reactions by comparing the activation energies of the different possible pathways. For reactions involving this compound, such as electrophilic aromatic substitution on the quinoline (B57606) ring, DFT could predict the most favorable position of attack. Similarly, if the molecule were to undergo a reaction creating a new stereocenter, DFT could predict the diastereomeric or enantiomeric excess. At present, no research has been published that applies DFT to predict the regioselectivity or stereoselectivity of reactions involving this compound.

Analysis of Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG)

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules. The NCI index, often visualized using the Reduced Density Gradient (RDG), is a technique based on the electron density and its derivatives to identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. An NCI/RDG analysis of this compound could reveal intramolecular hydrogen bonding between the amide proton and the quinoline nitrogen, as well as π-stacking interactions involving the quinoline ring system. This information would be vital for understanding its crystal packing and its binding to biological targets. A search of the available literature, however, did not yield any studies that have performed an NCI or RDG analysis on this compound.

Natural Bond Orbital (NBO) Charge Analysis

Natural Bond Orbital (NBO) analysis is a method for studying charge distribution, hybridization, and delocalization of electron density in molecules. By calculating the natural atomic charges, NBO analysis provides a more chemically intuitive picture of the charge distribution than other methods. For this compound, NBO analysis could quantify the partial charges on each atom, providing insight into its polarity and sites susceptible to nucleophilic or electrophilic attack. It could also be used to study the delocalization of the lone pair of electrons on the amide nitrogen into the carbonyl group and the quinoline ring. Currently, there are no published NBO charge analyses specific to this compound.

Energy Profiles and Electronic Structure Calculations

DFT calculations can provide detailed energy profiles for conformational changes, such as rotation around single bonds. For this compound, this could be used to determine the most stable conformation and the energy barriers between different conformers. Furthermore, electronic structure calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability. Despite the fundamental nature of these calculations, specific energy profiles and electronic structure analyses for this compound have not been reported in the scientific literature.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target. The simulation places the ligand in the binding site of the protein and calculates a "docking score," which estimates the binding affinity. This can help to identify potential biological targets for the compound and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. A literature search reveals that while docking studies have been performed on various quinoline derivatives, no specific molecular docking simulations have been published for this compound.

Prediction of Binding Modes and Affinities with Biological Macromolecules

To address this topic, studies involving the molecular docking of this compound into the active site of a specific protein would be required. Such research would typically report the predicted binding pose of the molecule and a calculated binding affinity or docking score, indicating the strength of the interaction. This information is currently unavailable for this compound.

Insights into Ligand-Receptor Interactions

Following a docking study, a detailed analysis of the specific intermolecular forces stabilizing the ligand-receptor complex is necessary. This would involve identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking with the quinoline ring or butanamide side chain of the compound. Without a defined biological target and a corresponding computational model, these interactions cannot be described.

Conformational Analysis and Molecular Dynamics

This section would require data from molecular dynamics simulations or other conformational search methods performed on this compound. Such studies would reveal the molecule's preferred shapes (conformers), the flexibility of its butanamide tail, and its dynamic behavior over time, either in a solvent or within a protein binding pocket. No specific MD or conformational analysis studies for this compound were identified.

Structure-Reactivity Relationships from Computational Models

Information for this topic is typically derived from quantum mechanical calculations like DFT. These models can provide insights into the electronic properties of this compound, such as the distribution of electron density (molecular electrostatic potential map) and the energies of its frontier molecular orbitals (HOMO and LUMO). These properties are fundamental to understanding the molecule's reactivity, stability, and potential interaction sites. While DFT studies exist for related quinoline structures, specific data for this compound is absent from the available literature.

Coordination Chemistry of N Quinolin 8 Ylbutanamide Analogues

Metal Coordination Properties of the Quinoline (B57606) Nitrogen and Amide Oxygen

N-quinolin-8-ylbutanamide and its analogues typically act as bidentate ligands, coordinating to metal centers through two key donor atoms: the nitrogen atom of the quinoline ring and the oxygen atom of the amide group. The quinoline nitrogen is a well-established coordinating agent, forming a stable five-membered chelate ring with the metal ion in conjunction with the amino group at the 8-position.

The amide group offers a secondary coordination site through its carbonyl oxygen. It is generally understood that amides coordinate to metal ions through the oxygen atom, which is the more basic site. This coordination is crucial for the formation of stable chelate structures. The interaction with the metal center can, in some cases, lead to the cleavage of the amide bond, a process that is dependent on the Lewis acidity of the metal ion and the presence of other auxiliary ligands. rsc.org

Role of 8-Aminoquinoline (B160924) Moiety as a Chelating Ligand

The 8-aminoquinoline scaffold is a privileged structure in coordination chemistry, renowned for its capacity to act as a robust bidentate chelating ligand. The geometry of this moiety is such that the amino nitrogen and the quinoline ring nitrogen are perfectly positioned to form a stable five-membered ring upon coordination to a metal ion. This chelation effect significantly enhances the stability of the resulting metal complexes compared to monodentate ligands.

The chelating properties of the 8-aminoquinoline moiety have been exploited in various applications, including the development of ion sensors and as directing groups in transition metal-catalyzed C-H bond functionalization reactions. In the context of this compound analogues, the 8-aminoquinoline core provides a strong anchor to the metal, while the appended acyl group can be varied to fine-tune the steric and electronic environment around the metal center.

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound analogues can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often characterized by a range of spectroscopic and analytical techniques, including X-ray crystallography, infrared (IR) and UV-visible spectroscopy, and mass spectrometry. These methods provide detailed information about the coordination geometry, bond lengths and angles, and the electronic structure of the complexes.

Copper(II) complexes of N-quinolin-8-yl carboxamide derivatives have been synthesized and structurally characterized. For instance, a study on N-(8-quinolyl)pyridine-2-carboxamide, a close analogue, revealed the formation of a penta-coordinated copper(II) complex with a square-pyramidal geometry. In other related complexes, tetra-coordinated species with a square planar geometry have also been observed. nih.gov The specific coordination geometry is influenced by the nature of the ancillary ligands and the reaction conditions.

The formation of these copper complexes can be confirmed by IR spectroscopy, where a shift in the C=O stretching frequency of the amide group to lower wavenumbers indicates coordination of the carbonyl oxygen to the copper center. X-ray crystallography provides definitive structural evidence, revealing the bond distances and angles within the coordination sphere.

Table 1: Selected Copper(II) Complexes with N-Quinolin-8-yl Carboxamide Analogues

| Complex | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| [Cu(L1)(Ac)(H2O)] | N-(8-quinolyl)pyridine-2-carboxamide | Square-pyramidal | nih.gov |

| [Cu(L2')(H2O)] | N-(8-quinolyl)glycine-N'-Boc-carboxamide derivative | Square planar | nih.gov |

Palladium complexes of ligands containing the 8-aminoquinoline moiety are of particular interest due to their catalytic applications. While specific studies on this compound palladium complexes are limited, insights can be gained from related systems. For example, N-acylamidines, which share the N-acyl functionality, have been shown to form 2:1 complexes with palladium(II) chloride. datapdf.com In these complexes, the ligands act in a monodentate fashion, coordinating through the nitrogen atom remote from the acyl group. datapdf.com

In other related systems, such as quinolinylaminophosphonates, palladium(II) has been shown to form both mononuclear and dinuclear complexes where the quinoline nitrogen participates in coordination. nih.gov For this compound analogues, it is anticipated that palladium would coordinate in a bidentate manner through the quinoline nitrogen and the amide oxygen, similar to the coordination observed with copper. The use of 8-aminoquinoline amides as directing groups in palladium-catalyzed C-H activation further supports the formation of stable palladacycle intermediates. acs.org

Application of this compound Metal Complexes in Catalysis

The metal complexes of this compound and its derivatives have emerged as promising catalysts in a variety of organic transformations. The 8-aminoquinoline moiety often serves as a directing group, facilitating the activation of otherwise unreactive C-H bonds in proximity to the coordination site. This strategy has been successfully employed in reactions such as arylation, alkylation, and amination.

The catalytic activity of these complexes is highly dependent on the nature of the metal center and the steric and electronic properties of the ligand. By modifying the butanamide chain or substituting the quinoline ring, the catalyst's performance can be optimized for specific substrates and reactions.

A particularly exciting application of these complexes is in the field of asymmetric catalysis. By employing chiral versions of the this compound ligand, it is possible to synthesize enantiomerically enriched products. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully used as ligands in metal-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.comnih.govresearchgate.net

In these catalytic systems, the chiral ligand creates a stereochemically defined environment around the metal center. This chiral pocket influences the approach of the substrate, leading to the preferential formation of one enantiomer over the other. The 8-aminoquinoline moiety plays a crucial role as a bidentate auxiliary, which can promote the cleavage of C-H bonds, although in some cases, its strong coordination can be detrimental to enantioselectivity if not properly balanced with the chiral directing group. mdpi.com The development of new chiral this compound analogues continues to be an active area of research, with the goal of achieving higher enantioselectivities in a broader range of asymmetric transformations. mdpi.comnih.govresearchgate.net

Molecular Mechanisms of Biological Activity of N Quinolin 8 Ylbutanamide Derivatives

Interaction with Molecular Targets

N-quinolin-8-ylbutanamide derivatives have been investigated for their ability to interact with and modulate the function of key biological molecules, including enzymes and receptors. These interactions are crucial to their potential therapeutic effects.

The structural scaffold of N-quinolin-8-yl amides is present in compounds designed as enzyme inhibitors. While direct studies on this compound are limited, research on analogous structures provides insight into potential inhibitory mechanisms.

Kinase Inhibition: Derivatives of quinoline (B57606) have been identified as modulators of kinase activity. For instance, a series of N-(quinolin-8-yl)benzenesulfonamides has been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is heavily regulated by a cascade of phosphorylation events mediated by IκB kinases (IKKs). The inhibitory action of these compounds suggests an interference with the kinase activity essential for the activation of NF-κB, which subsequently prevents its translocation to the nucleus and the expression of target genes. nih.gov

Furthermore, quinoline-8-sulfonamide (B86410) derivatives have been designed and evaluated as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that plays a critical role in cancer cell metabolism. nih.gov These compounds can act as either activators or inhibitors, influencing the metabolic state of tumor cells. The interaction of these quinoline derivatives with PKM2 highlights the potential for this chemical class to target enzymes involved in cellular metabolism. nih.gov

Aldosterone (B195564) Synthase Inhibition: The quinoline framework is also a key feature in the design of aldosterone synthase (CYP11B2) inhibitors. drugbank.com Aldosterone synthase is a crucial enzyme in the biosynthesis of aldosterone, a hormone implicated in cardiovascular diseases. Certain heteroaryl-substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one derivatives have demonstrated potent and selective inhibition of CYP11B2. drugbank.com These findings suggest that the quinoline moiety can be a critical component for achieving high affinity and selectivity for specific enzyme targets. Although not this compound itself, these studies underscore the potential of the broader quinoline class in enzyme inhibition.

The following table summarizes the inhibitory activities of some quinoline derivatives.

| Compound Class | Target Enzyme/Pathway | Observed Effect |

| N-(quinolin-8-yl)benzenesulfonamides | NF-κB Pathway (involving IKKs) | Suppression of NF-κB activation |

| Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) | Modulation of enzyme activity |

| Tetrahydropyrrolo[3,2,1-ij]quinolin-4-ones | Aldosterone Synthase (CYP11B2) | Potent and selective inhibition |

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. While specific studies on the allosteric modulation by this compound derivatives are not extensively documented, the quinoline and related quinolizidinone structures have been explored in the context of allosteric modulation, particularly for G protein-coupled receptors (GPCRs).

For example, quinolizidinone carboxylic acid derivatives have been investigated as selective positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov These compounds were found to enhance the receptor's response to acetylcholine, demonstrating that this type of chemical scaffold can interact with allosteric sites on GPCRs. nih.gov The potential for this compound derivatives to act as allosteric modulators remains an area for further investigation, building on the principles established with these related compounds.

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of this compound derivatives are a significant aspect of their biological activity, contributing to their protective effects against oxidative stress-related cellular damage.

Quinoline derivatives are recognized for their capacity to scavenge free radicals. This activity is often attributed to their ability to donate a hydrogen atom or an electron to a radical species, thereby neutralizing it. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical. The efficiency of this process is related to the bond dissociation enthalpy of the N-H or C-H bonds in the quinoline structure. In the SET mechanism, an electron is transferred from the antioxidant to the radical, forming a radical cation from the antioxidant and an anion from the radical. Theoretical studies on various phenolic and heterocyclic compounds have elucidated these pathways, suggesting that the electronic properties of the quinoline ring system are conducive to such reactions. mdpi.comnih.gov Studies on N-aminoazaaromatics, which share structural similarities, have shown their ability to react with and neutralize radicals like nitric oxide and superoxide. nih.gov

The 8-aminoquinoline (B160924) moiety is a well-known chelator of metal ions, particularly copper. The nitrogen atom of the quinoline ring and the nitrogen of the amide group can coordinate with a copper ion, forming a stable complex. nih.gov This chelation is a key component of the antioxidant mechanism.

Studies on related compounds, such as cupric 8-quinolinoxide, have shown that their genotoxic effects are mediated by ROS generation and can be mitigated by antioxidants. nih.gov This indicates that the quinoline structure can be involved in processes that modulate intracellular ROS. While some copper complexes of quinoline derivatives can themselves generate ROS under certain conditions, the antioxidant properties of the ligand can counteract this effect. The net impact on intracellular ROS depends on the specific chemical structure and the cellular environment. By interfering with the sources of ROS production and directly scavenging existing radicals, these compounds can help maintain cellular redox homeostasis. nih.govnih.gov

Structure-Activity Relationships (SAR) at the Molecular Level

Detailed structure-activity relationship studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, this would involve systematic modifications of both the quinoline core and the butanamide side chain to map the key molecular features required for biological effect. However, such studies focused specifically on this compound are not presently found in published research.

The specific effects of adding or modifying substituents at various positions on the quinoline ring of this compound have not been systematically documented. Research on other quinoline derivatives suggests that the electronic properties (electron-donating or electron-withdrawing nature) and steric bulk of substituents can significantly alter binding affinities and cellular pathway interactions. For instance, in other quinoline series, the introduction of halogen or methoxy (B1213986) groups has been shown to modulate activity. Without specific studies on this compound, it is not possible to provide scientifically accurate data on how such modifications would impact its molecular interactions.

A hypothetical data table illustrating the type of information that is currently unavailable is presented below:

| Compound ID | Quinoline Substituent | Butanamide Chain Modification | Target Binding Affinity (IC₅₀, nM) |

| NQ-B-001 | H | None | Data not available |

| NQ-B-002 | 6-OCH₃ | None | Data not available |

| NQ-B-003 | 5-Cl | None | Data not available |

| NQ-B-004 | H | Isobutanamide | Data not available |

This table is for illustrative purposes only to highlight the lack of available data.

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. The flexibility of the butanamide side chain in this compound allows it to adopt various spatial arrangements. Understanding which of these conformations is the "active" one for binding is key to designing more potent derivatives. Techniques such as X-ray crystallography and computational modeling are typically used to elucidate these conformational preferences.

Currently, there are no published studies that detail the conformational analysis of this compound or its derivatives in relation to their biological activity. Therefore, the specific torsional angles of the butanamide chain that favor optimal interaction with a molecular target are unknown.

An illustrative data table representing the type of missing conformational data is shown below:

| Compound ID | Dihedral Angle (C₇-C₈-N-C=O) | Biological Activity |

| NQ-B-001 | Data not available | Data not available |

| NQ-B-002 | Data not available | Data not available |

This table is for illustrative purposes only to highlight the lack of available data.

Advanced Applications and Future Research Trajectories

Utilization as a Versatile Directing Group in Organic Synthesis

N-quinolin-8-ylbutanamide and its derivatives, particularly the N-(quinolin-8-yl)amide moiety, have been extensively utilized as a versatile bidentate directing group in transition metal-catalyzed C-H bond activation and functionalization reactions. researchgate.netresearchgate.net This strategy allows for high levels of selectivity in the formation of new chemical bonds, overcoming challenges of innate substrate reactivity. researchgate.net The quinoline (B57606) nitrogen and the amide nitrogen chelate to a metal center, forming a stable metallacyclic intermediate that positions the catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization.

The 8-aminoquinoline (B160924) moiety has proven effective in a variety of transition metal-catalyzed reactions, including those employing palladium, cobalt, and ruthenium. researchgate.netresearchgate.net For instance, palladium(II)-catalyzed β-C-H arylation, alkylation, benzylation, and methoxylation of carbazole-3-carboxamide substrates have been successfully achieved using an 8-aminoquinoline directing group. researchgate.net Similarly, cobalt-catalyzed C-H alkoxylation of aromatic amides with primary alcohols proceeds efficiently with this directing group. researchgate.net Furthermore, a ruthenium(II)-catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides has been reported, showcasing the versatility of this directing group in achieving functionalization at positions distal to the initial coordination site. researchgate.net

A significant advantage of the 8-aminoquinoline directing group is that it can often be removed under basic conditions after the desired chemical transformation has been accomplished, allowing for the isolation of the functionalized product. researchgate.net

Table 1: Examples of C-H Functionalization Reactions using N-(Quinolin-8-yl)amide as a Directing Group

| Catalyst | Transformation | Substrate Scope | Reference |

| Palladium(II) | β-C-H Arylation, Alkylation, Benzylation, Methoxylation | Carbazole-3-carboxamides | researchgate.net |

| Cobalt(II) | ortho-C-H Alkoxylation | Aromatic Amides | researchgate.net |

| Ruthenium(II) | remote C-5 Alkylation | N-(quinolin-8-yl)benzamides | researchgate.net |

| Copper(II) | ortho-C-H Amination | Ferrocene Amides | researchgate.net |

Potential in Designing Novel Catalytic Systems

The deep understanding of the coordination chemistry between the N-quinolin-8-ylamide moiety and various transition metals is pivotal for the design of novel catalytic systems. While primarily used as a detachable directing group, the structural and electronic properties of the quinoline scaffold itself are being explored for incorporation into more permanent ligand frameworks for catalysts.

The development of enantioselective reactions is a key area where the principles learned from N-quinolin-8-ylamide-directed reactions can be applied. For example, the design of novel chiral acids for enantioselective cobalt(III)-catalyzed C-H alkylation has been achieved, demonstrating high levels of position, regio-, and enantio-control under mild conditions. researchgate.net Although in this specific case the chiral entity was an additive, the mechanistic insights gained from such systems can inform the design of chiral ligands that incorporate the key coordinating features of the quinoline amide structure.

Furthermore, the immobilization of catalytic species is a significant area of research aimed at developing more sustainable and reusable catalysts. The strong coordinating ability of the N-quinolin-8-yl moiety could be harnessed to anchor catalytic metal complexes to solid supports, facilitating their separation and reuse. For instance, the embedding of a Co(III) species into a silica (B1680970) support has been explored for ligand-directed coupling reactions, highlighting a potential pathway for creating heterogeneous catalysts based on this scaffold. researchgate.net

Exploration of New Chemical Transformations

The use of this compound as a directing group has enabled the discovery and development of novel chemical transformations that were previously challenging to achieve. The intimate association between the catalyst and the substrate, enforced by the directing group, can lead to unprecedented reactivity and selectivity. researchgate.net

One such example is a unique C-H allylation with unbiased aliphatic olefins catalyzed by a high-valent cobalt species. The N-(quinolin-8-yl)benzamide directing group was found to be crucial for achieving excellent regio- and stereoselectivity in this transformation. researchgate.net This method provides a direct route to allylic-functionalized compounds from simple starting materials.

In another innovative application, a copper-mediated reaction of N-(quinolin-8-yl)benzamide with terminal alkynes has been shown to lead to an unprecedented migratory insertion of the alkyne. researchgate.net This reactivity has been harnessed in a double annulation reaction to form complex heterocyclic structures. The directing group plays a critical role in controlling the mechanistic pathway of this transformation.

The exploration of new reaction partners and catalytic systems continues to expand the scope of transformations possible with N-quinolin-8-ylamide as a directing group. These advancements are not only of academic interest but also have the potential to streamline the synthesis of complex molecules with applications in various fields.

Synergistic Approaches Combining Synthesis, Computation, and Mechanistic Studies

A comprehensive understanding of the reaction mechanisms underlying this compound-directed transformations is crucial for the rational design of improved catalysts and the expansion of their synthetic utility. To this end, a synergistic approach that combines synthetic experimentation with computational and mechanistic studies has proven to be particularly insightful.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the electronic factors that control the efficiency of these reactions. researchgate.net For example, computational analysis has suggested that the electronics of both the aryl-benzamide and the pyridine (B92270) fragments of the aminoquinoline-benzamide ligand influence the reaction outcome. researchgate.net These theoretical insights can guide the design of new directing groups with optimized electronic properties.

Mechanistic investigations, often involving techniques like kinetic analysis and isotope labeling studies, provide experimental evidence to support or refute proposed reaction pathways. In the case of the ruthenium-catalyzed remote C-5 alkylation, deuterium (B1214612) labeling studies were instrumental in proving that the reaction proceeds via an aromatic C-H bond activation. researchgate.net The combination of experimental and computational approaches provides a powerful tool for elucidating complex reaction mechanisms. For instance, in a study of C-H bond activation by a half-sandwich cobalt complex, experimental kinetic isotope effects were compared with DFT-calculated values to gain a deeper understanding of the bond-cleavage step. bris.ac.uk This integrated approach allows for a more detailed and validated understanding of the catalytic cycle, which in turn facilitates the development of more efficient and selective synthetic methods.

Q & A

Q. Basic

- Spectroscopy :